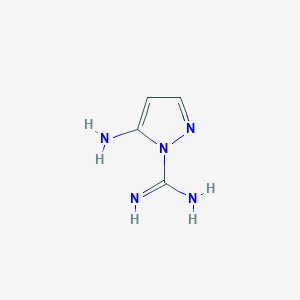

5-Aminopyrazol-1-carboxamidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Aminopyrazol-1-carboxamidine is a useful research compound. Its molecular formula is C4H7N5 and its molecular weight is 125.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition of Calcium-Dependent Protein Kinases

5-Aminopyrazol-1-carboxamidine derivatives, specifically 5-aminopyrazole-4-carboxamide, have been identified as potent inhibitors of calcium-dependent protein kinases (CDPKs) from Toxoplasma gondii and Cryptosporidium parvum. These parasites are responsible for significant human diseases, including toxoplasmosis and cryptosporidiosis.

- Mechanism of Action : The 5-aminopyrazole scaffold allows for the formation of intramolecular hydrogen bonds that enhance binding affinity to the CDPK active site. This structural optimization leads to low nanomolar inhibitory potencies against these enzymes, demonstrating selectivity over human kinases .

- Efficacy in Models : In vivo studies using neonatal mouse models have shown that these compounds significantly reduce parasite burden and oocyst shedding in infected hosts. For example, certain analogues demonstrated a reduction of infection by over 30% at doses as low as 25 mg/kg .

Development of Bumped Kinase Inhibitors (BKIs)

The design of bumped kinase inhibitors based on the 5-aminopyrazole scaffold has shown promise in treating cryptosporidiosis. These BKIs are effective in both in vitro and in vivo models, with ongoing research focused on improving their safety profiles while maintaining efficacy .

| Compound | Target | Efficacy (in vitro) | Efficacy (in vivo) |

|---|---|---|---|

| BKI 1708 | CpCDPK1 | Low nanomolar | Significant reduction in oocyst shedding |

| BKI 1517 | CpCDPK1 | Low nanomolar | Effective at 25 mg/kg dose |

Potential as Anticancer Agents

The pyrazole moiety has been extensively studied for its anticancer properties. Compounds derived from 5-aminopyrazole have been evaluated against various cancer cell lines, demonstrating significant growth inhibition.

- Case Studies : Recent studies have highlighted the efficacy of pyrazole derivatives against lung cancer cell lines (A549), with some compounds exhibiting IC50 values below 1 µM, indicating potent anticancer activity .

- Structure-Activity Relationship (SAR) : The exploration of SAR has revealed that modifications to the pyrazole structure can enhance anticancer activity and selectivity towards specific cancer types. For instance, certain derivatives showed improved binding affinities towards target kinases involved in cancer progression .

| Compound | Cancer Type | IC50 Value |

|---|---|---|

| Compound 39 | A549 (lung cancer) | Significant inhibition at 10 µM |

| Compound 28 | Various cell lines | IC50 < 1 µM |

Opioid Receptor Agonists

Recent investigations have identified aminopyrazole derivatives as potential Gi-biased μ-opioid receptor agonists. These compounds aim to provide analgesic effects while minimizing typical side effects associated with opioid use, such as addiction and respiratory depression.

- Research Findings : The design and synthesis of these compounds have shown promise in preclinical models, confirming their efficacy in pain relief through a dose-dependent mechanism .

BTK Inhibition

Another area of application for this compound is its use as a Bruton’s tyrosine kinase (BTK) inhibitor. This is particularly relevant in the context of treating certain hematological malignancies where BTK plays a crucial role in cell signaling pathways .

Analyse Des Réactions Chimiques

Cyclocondensation Reactions

The carboxamidine group (–C(=NH)NH₂) acts as a bielectrophile, facilitating cyclization with ketones, aldehydes, or β-diketones. For example:

-

Reaction with Aldehydes : Produces pyrazolo[1,5-a]pyrimidines via imine formation followed by cyclization .

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Trifluoromethyl-β-diketone | Pyrazolo[3,4-b]pyridine | 75–90 | AcOH, reflux, 6 hrs |

| Benzaldehyde | Pyrazolo[1,5-a]pyrimidine | 65–80 | DMF, Pd(OAc)₂, 100°C |

Nucleophilic Substitution

The 5-amino group exhibits high nucleophilicity, enabling reactions with:

-

Electrophilic Aryl Halides : Forms N-aryl derivatives under Pd-catalyzed coupling .

-

α,β-Unsaturated Carbonyls : Undergoes Michael addition at the 4-CH position .

Example :

text5-Aminopyrazol-1-carboxamidine + β-Haloaldehyde → Pyrazolo[3,4-*b*]pyridine

Conditions: DMSO, Pd(PPh₃)₂Cl₂ (2.5 mol%), microwave (120°C, 5 min) .

Multicomponent Reactions (MCRs)

MCRs with aldehydes and cyclic 1,3-diones yield complex polyheterocycles:

-

Ultrasound-Assisted Synthesis : Pyrazolo[3,4-b]pyridines form in 88–97% yield within 5 minutes .

-

Solvent-Free Conditions : Enhances regioselectivity for trifluoromethyl-substituted products .

| Components | Product | Yield (%) | Method |

|---|---|---|---|

| Aldehyde + Indandione | Pyrazolo[3,4-b]pyridine-spiro | 85–95 | Ethanol, ultrasound |

| Arylglyoxal + Cyclic 1,3-dione | Pyrazolo[3,4-e]indolizine | 78–88 | DMSO, 120°C |

Functional Group Transformations

-

Carboxamidine Hydrolysis : Under basic conditions, converts to pyrazole-1-carboxylic acid .

-

Reductive Alkylation : The NH₂ group reacts with aldehydes/ketones via reductive amination to form N-alkyl derivatives .

Example :

textThis compound + RCHO → *N*-Alkylpyrazole + H₂O

Conditions: NaBH₃CN, MeOH, RT.

Biological Activity Correlations

Modifications at the carboxamidine group influence bioactivity:

-

Antiparasitic Activity : Pyrazolo[1,5-a]pyrimidines derived from 5-aminopyrazoles show IC₅₀ < 0.01 µM against Cryptosporidium parvum .

-

Cytotoxicity : Trifluoromethyl-substituted analogs exhibit selective toxicity against HeLa and DU 205 cancer cells .

Regioselectivity and Reaction Mechanisms

Propriétés

Formule moléculaire |

C4H7N5 |

|---|---|

Poids moléculaire |

125.13 g/mol |

Nom IUPAC |

5-aminopyrazole-1-carboximidamide |

InChI |

InChI=1S/C4H7N5/c5-3-1-2-8-9(3)4(6)7/h1-2H,5H2,(H3,6,7) |

Clé InChI |

JLAPKIOBDCTFEF-UHFFFAOYSA-N |

SMILES |

C1=C(N(N=C1)C(=N)N)N |

SMILES canonique |

C1=C(N(N=C1)C(=N)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.